molecular formula C17H14Cl3N5O2S B12133290 C17H14Cl3N5O2S

C17H14Cl3N5O2S

Katalognummer: B12133290
Molekulargewicht: 458.7 g/mol
InChI-Schlüssel: NGIQOJDPORMWQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that contains multiple functional groups, including chlorinated aromatic rings, a triazole ring, and a sulfanyl group

Vorbereitungsmethoden

The synthesis of N-(2-chloropyridin-3-yl)-2-{[5-(2,4-dichlorophenoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several steps. The synthetic route typically starts with the preparation of the chlorinated aromatic intermediates, followed by the formation of the triazole ring and the final coupling with the sulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorinated aromatic rings can be reduced under specific conditions.

    Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Wissenschaftliche Forschungsanwendungen

N-(2-chloropyridin-3-yl)-2-{[5-(2,4-dichlorophenoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of N-(2-chloropyridin-3-yl)-2-{[5-(2,4-dichlorophenoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to N-(2-chloropyridin-3-yl)-2-{[5-(2,4-dichlorophenoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include other triazole derivatives and chlorinated aromatic compounds. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.

Eigenschaften

Molekularformel

C17H14Cl3N5O2S

Molekulargewicht

458.7 g/mol

IUPAC-Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H14Cl3N5O2S/c1-27-14-5-3-10(7-13(14)20)22-15(26)8-28-17-24-23-16(25(17)21)11-4-2-9(18)6-12(11)19/h2-7H,8,21H2,1H3,(H,22,26)

InChI-Schlüssel

NGIQOJDPORMWQJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.